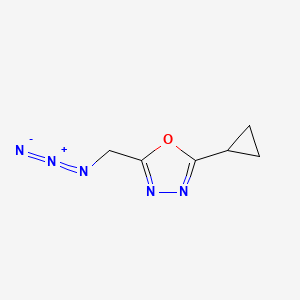
2-(叠氮甲基)-5-环丙基-1,3,4-恶二唑
描述
Synthesis Analysis
While specific synthesis methods for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” are not available, azides are typically synthesized through the reaction of a halide with sodium azide . In a related compound, 2-(azidomethyl)oxazoles, the synthesis involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .
Molecular Structure Analysis
The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. The specific structure of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would likely include this azide group, along with additional structures corresponding to the cyclopropyl and oxadiazole groups .
Chemical Reactions Analysis
Azides are known for their reactivity. They can undergo a variety of reactions, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement . They can also participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Azides, for example, are generally stable under normal conditions but can decompose explosively under certain conditions. The specific properties of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact molecular structure.
科学研究应用
合成和结构解析
微波辅助合成:Dürüst 和 Karakuş (2017) 的一项研究探索了由 5-叠氮甲基 3-芳基取代的 1,2,4-恶二唑合成新型 1,2,3-三唑衍生物的微波辅助合成,展示了在材料科学和药物中创建具有潜在应用的结构多样的化合物的有效途径 Dürüst 和 Karakuş,2017。
晶体结构分析:这些合成的环加成物的结构细节通过各种光谱方法和 X 射线衍射进一步阐明,提供了对分子结构的见解,可以为材料设计和合成策略提供信息 Dürüst 和 Karakuş,2017。
生物活性
抗原生动物和抗癌应用:Dürüst、Karakuş、Kaiser 和 Taşdemir (2012) 的另一项研究调查了新型恶二唑基吡咯三唑二酮的体外抗原生动物和细胞毒活性,这可能对针对原生动物感染和癌症的新型治疗剂的开发产生影响 Dürüst 等人,2012。
化学性质和应用
在高能材料中的反应性和应用:Bauer 等人 (2021) 对恶二唑支架的多叠氮甲基衍生物的研究深入探讨了叠氮甲基官能化恶二唑的合成、爆炸性能和评估。这项工作突出了恶二唑衍生物在高能材料应用中的潜力,展示了这些化合物的多功能性和反应性 Bauer 等人,2021。
合成方法和应用:Vinaya、Chandrashekara 和 Shivaramu (2019) 报告了一种合成 3,5-二芳基取代的 1,2,4-恶二唑的方法,表明这些方法在创建具有药用和材料化学重要性的分子中具有实用性。这反映了人们对开发具有多种功能应用的恶二唑的有效合成途径的持续兴趣 Vinaya、Chandrashekara 和 Shivaramu,2019。
安全和危害
Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.
未来方向
The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.
作用机制
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For instance, azido groups in a molecule can interact with various biological targets, including enzymes, receptors, and DNA, through covalent bonding or other types of interactions .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The azido group in the compound could potentially react with other functional groups in the target molecule, leading to changes in its structure or function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The properties of the compound, such as its size, charge, and hydrophobicity, would influence its pharmacokinetics .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its interaction with its target. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific effects would depend on the compound’s mode of action and the biological context .
Action Environment
The action environment of a compound refers to the biological and physical environment in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s activity, efficacy, and stability .
生化分析
Biochemical Properties
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with DNA polymerase during DNA synthesis, where it acts as a substrate for the enzyme . The azido group in 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole provides a unique Raman shift, making it useful for Raman spectroscopic detection in biochemical assays
Cellular Effects
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the polyamine metabolism pathway by interacting with antizyme inhibitors, which regulate polyamine levels in cells . This interaction can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
At the molecular level, 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole exerts its effects through several mechanisms. One key mechanism involves its binding interactions with DNA polymerase, where it acts as a reversible terminator during DNA synthesis . This interaction allows for precise control over DNA replication, making it a valuable tool in molecular biology research. Additionally, the compound’s azido group can participate in click chemistry reactions, enabling the labeling and functionalization of biomolecules .
Temporal Effects in Laboratory Settings
The effects of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruptions in cellular homeostasis . These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as DNA polymerase and antizyme inhibitors . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
Within cells and tissues, 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is determined by specific targeting signals and post-translational modifications . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and other biomolecules. The precise localization of the compound can impact its activity and function, making it an important factor to consider in experimental design.
属性
IUPAC Name |
2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLOQPOCYSUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235697 | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-48-0 | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
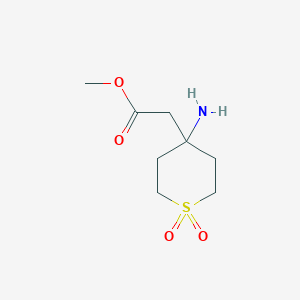
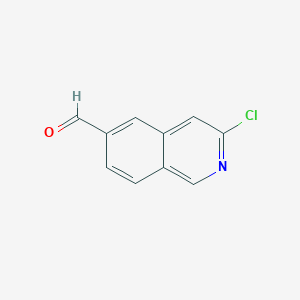
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)

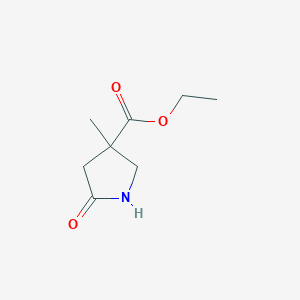

![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)

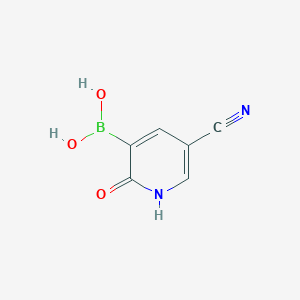
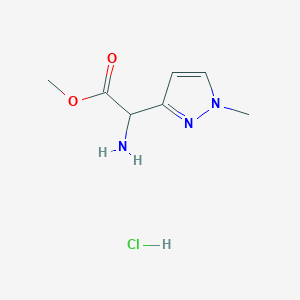
![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
